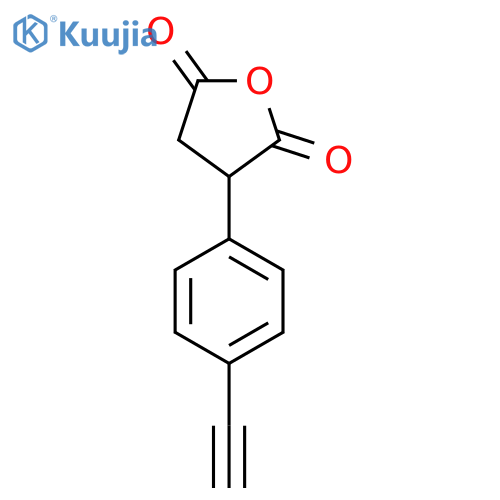Cas no 2229086-89-7 (3-(4-ethynylphenyl)oxolane-2,5-dione)

2229086-89-7 structure
商品名:3-(4-ethynylphenyl)oxolane-2,5-dione
3-(4-ethynylphenyl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethynylphenyl)oxolane-2,5-dione
- EN300-1762515
- 2229086-89-7
-
- インチ: 1S/C12H8O3/c1-2-8-3-5-9(6-4-8)10-7-11(13)15-12(10)14/h1,3-6,10H,7H2
- InChIKey: SKCQFFDGILSGRP-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C1=O)C1C=CC(C#C)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 200.047344113g/mol
- どういたいしつりょう: 200.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 43.4Ų
3-(4-ethynylphenyl)oxolane-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762515-1.0g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1762515-0.25g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 0.25g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-5.0g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1762515-5g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 5g |
$3562.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-10g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 10g |
$5283.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-0.1g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 0.1g |
$1081.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-2.5g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 2.5g |
$2408.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-10.0g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1762515-0.05g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 0.05g |
$1032.0 | 2023-09-20 | ||
| Enamine | EN300-1762515-0.5g |
3-(4-ethynylphenyl)oxolane-2,5-dione |
2229086-89-7 | 0.5g |
$1180.0 | 2023-09-20 |
3-(4-ethynylphenyl)oxolane-2,5-dione 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
2229086-89-7 (3-(4-ethynylphenyl)oxolane-2,5-dione) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
